molecular formula C11H10N2O B13189928 2-(5-Methoxy-1H-indol-4-YL)acetonitrile

2-(5-Methoxy-1H-indol-4-YL)acetonitrile

Cat. No.: B13189928
M. Wt: 186.21 g/mol
InChI Key: DQCCFJPRRVIQJM-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1H-indol-4-YL)acetonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring and an acetonitrile group at the 2-position. It has a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile typically involves the construction of the indole ring followed by the introduction of the methoxy and acetonitrile groups. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The methoxy group can be introduced via methylation using reagents like methyl iodide. The acetonitrile group is then added through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1H-indol-4-YL)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methoxy-1H-indol-4-YL)acetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the indole ring can intercalate with DNA or interact with proteins. These interactions can modulate biological pathways, leading to effects such as cell apoptosis or inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methoxy-1H-indol-4-YL)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(5-methoxy-1H-indol-4-yl)acetonitrile

InChI

InChI=1S/C11H10N2O/c1-14-11-3-2-10-8(5-7-13-10)9(11)4-6-12/h2-3,5,7,13H,4H2,1H3

InChI Key

DQCCFJPRRVIQJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2)CC#N

Origin of Product

United States

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